
1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine is a useful research compound. Its molecular formula is C25H25N5 and its molecular weight is 395.51. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a phthalazine core substituted with a 3,4-dimethylphenyl group and a pyridin-2-yl piperazine moiety. Its molecular formula is C22H26N4 with a molecular weight of approximately 362.48 g/mol. The structural complexity allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of phthalazines, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Phthalazine derivatives have shown promise as antiangiogenic agents and inhibitors of vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and metastasis .
- Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses and has been targeted for treating chronic obstructive pulmonary disease (COPD) and asthma .
- Antimicrobial Properties : Piperazine derivatives are known for their broad-spectrum antimicrobial activities, including efficacy against various bacterial strains and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit specific enzymes like PDE4 suggests it may modulate intracellular signaling pathways involved in inflammation and cell proliferation.
- Receptor Interaction : By targeting VEGF receptors, this compound could potentially disrupt angiogenesis in tumors, leading to reduced tumor growth .
- Cell Cycle Modulation : Some studies indicate that phthalazine derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or including this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a phthalazine core, which is known for its versatile biological activities. The presence of the piperazine and pyridine moieties enhances its pharmacological profile by potentially interacting with various biological targets.
Antitumor Activity
Research has indicated that derivatives of phthalazine compounds can exhibit significant antitumor properties. For instance, studies have shown that similar piperazine-containing compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways involved in proliferation and survival. The specific mechanism of action often involves the inhibition of kinases or other enzymes critical for tumor growth .
Antimicrobial Properties
Compounds with piperazine and pyridine structures have been reported to possess antimicrobial activity. This includes efficacy against various bacterial strains and fungi. The mechanism often relates to the disruption of cell membrane integrity or inhibition of essential metabolic pathways within microbial cells .
Neuropharmacology
The piperazine moiety is known for its psychoactive properties, making these compounds potential candidates for treating neurological disorders. Research into related compounds has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in conditions such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine. Studies have demonstrated that modifications to the piperazine or phthalazine rings can significantly alter biological activity. For example, variations in substituents on the phenyl or pyridine rings can enhance selectivity towards specific targets such as CYP51 enzymes involved in sterol biosynthesis .
Case Studies
- Inhibition of CYP Enzymes : A study highlighted that related compounds effectively inhibited CYP51 enzymes in Leishmania species, showcasing their potential as antiparasitic agents. The selectivity and potency were influenced by structural modifications, emphasizing the importance of SAR studies .
- Anticancer Screening : Another investigation into similar phthalazine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a pathway for future therapeutic applications in oncology .
Potential Future Directions
Given the promising results from preliminary studies, further research into this compound could focus on:
- Enhanced Selectivity : Modifying the chemical structure to improve selectivity towards specific biological targets.
- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance efficacy while minimizing side effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for conditions such as cancer and infectious diseases.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-18-10-11-20(17-19(18)2)24-21-7-3-4-8-22(21)25(28-27-24)30-15-13-29(14-16-30)23-9-5-6-12-26-23/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLIZMAWATXYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.